
diethyl 3-hydroxy-7-methoxy-1-benzofuran-2,2(3H)-dicarboxylate
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Overview
Description
2,2-DIETHYL 3-HYDROXY-7-METHOXY-2,3-DIHYDRO-1-BENZOFURAN-2,2-DICARBOXYLATE is a complex organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIETHYL 3-HYDROXY-7-METHOXY-2,3-DIHYDRO-1-BENZOFURAN-2,2-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable benzofuran precursor, the introduction of diethyl groups can be achieved through alkylation reactions. The hydroxy and methoxy groups are often introduced via hydroxylation and methylation reactions, respectively. These reactions are usually carried out in the presence of catalysts and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs advanced techniques like catalytic hydrogenation, high-pressure reactors, and automated control systems to optimize reaction conditions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,2-DIETHYL 3-HYDROXY-7-METHOXY-2,3-DIHYDRO-1-BENZOFURAN-2,2-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
2,2-DIETHYL 3-HYDROXY-7-METHOXY-2,3-DIHYDRO-1-BENZOFURAN-2,2-DICARBOXYLATE has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2,2-DIETHYL 3-HYDROXY-7-METHOXY-2,3-DIHYDRO-1-BENZOFURAN-2,2-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran: A simpler benzofuran derivative with fewer substituents.
7-Methoxy-2,3-dihydrobenzofuran: Similar structure but lacks the diethyl and hydroxy groups.
2,2-Diethyl-2,3-dihydrobenzofuran: Similar structure but lacks the methoxy and hydroxy groups.
Uniqueness
2,2-DIETHYL 3-HYDROXY-7-METHOXY-2,3-DIHYDRO-1-BENZOFURAN-2,2-DICARBOXYLATE is unique due to its combination of diethyl, hydroxy, and methoxy substituents, which confer distinct chemical and biological properties
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing diethyl 3-hydroxy-7-methoxy-1-benzofuran-2,2(3H)-dicarboxylate, and how is purity ensured?
The compound is typically synthesized via multi-step procedures involving cyclization and esterification. A representative method includes:
- Procedure : Reacting a benzofuran precursor (e.g., substituted dihydroxybenzofuran) with diethyl oxalate under basic conditions. Purification is achieved via column chromatography (ethyl acetate/hexane gradients) and recrystallization (ethanol or methanol).
- Characterization : Melting point analysis (e.g., 190–194°C), IR for functional groups (ester C=O at ~1735 cm⁻¹, hydroxyl at ~3044 cm⁻¹), and 1H NMR (e.g., δ 4.35–4.39 ppm for ester CH2, δ 6.82–6.89 ppm for aromatic protons) .
- Purity Validation : Combined use of TLC, HPLC (>95% purity), and elemental analysis.
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- 1H NMR and 13C NMR : Assign proton environments (e.g., methoxy groups at δ ~3.8 ppm, ester ethyl groups at δ 1.2–1.4 ppm) and carbon backbone (e.g., carbonyl carbons at ~170 ppm).
- IR Spectroscopy : Confirms ester, hydroxyl, and aromatic C-H stretches.
- Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]+) and fragmentation patterns.
Cross-referencing with analogous benzofuran dicarboxylates (e.g., diethyl 3-((R)-tert-butylsulfinamido)-5-methylbenzofuran derivatives) ensures accurate assignments .
Q. What solvent systems are optimal for recrystallization to achieve high yields?
- Ethanol, methanol, or ethyl acetate/hexane mixtures are preferred. For example, recrystallization from ethanol yields light yellow solids with >85% recovery. Solvent polarity must balance solubility and crystal nucleation kinetics .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in stereochemistry or hydrogen-bonding networks?
- Single-Crystal Growth : Slow evaporation of saturated solutions in ethanol or DCM at 4°C.
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector.
- Refinement : SHELX programs (e.g., SHELXL for small-molecule refinement) to model thermal parameters and hydrogen bonding. For example, intermolecular O-H···O interactions in the crystal lattice can be mapped to confirm hydroxyl group orientation .
Q. How do substituents (e.g., methoxy vs. hydroxy groups) influence the compound’s reactivity in nucleophilic acyl substitution?
- Experimental Design : Compare reaction rates under identical conditions (e.g., NaOH in ethanol) for derivatives with varying substituents. Monitor by 1H NMR for ester hydrolysis.
- Data Analysis : Electron-donating groups (e.g., methoxy) decrease electrophilicity at the carbonyl, slowing hydrolysis. Hydroxy groups may participate in intramolecular H-bonding, stabilizing intermediates. Refer to kinetic studies on analogous diethyl benzofuran dicarboxylates .
Q. What strategies address contradictions in NMR data for diastereomeric mixtures?
- Chiral Chromatography : Use Chiralpak columns (e.g., AD-H) with hexane/isopropanol to separate enantiomers.
- Advanced NMR : 1H-13C HSQC and NOESY to distinguish diastereomers. For example, NOE correlations between the benzofuran proton and ester groups can confirm spatial proximity in specific stereoisomers .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
Properties
Molecular Formula |
C15H18O7 |
---|---|
Molecular Weight |
310.30 g/mol |
IUPAC Name |
diethyl 3-hydroxy-7-methoxy-3H-1-benzofuran-2,2-dicarboxylate |
InChI |
InChI=1S/C15H18O7/c1-4-20-13(17)15(14(18)21-5-2)12(16)9-7-6-8-10(19-3)11(9)22-15/h6-8,12,16H,4-5H2,1-3H3 |
InChI Key |
UTEBKOHNXIQNFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C(C2=C(O1)C(=CC=C2)OC)O)C(=O)OCC |
Origin of Product |
United States |
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